Pharmacophoric Differentiation from Sivelestat
Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate differs from the clinically investigated neutrophil elastase inhibitor sivelestat (CAS 127373-66-4, same molecular formula C₂₀H₂₂N₂O₇S) in two critical pharmacophoric features: (i) the target compound bears a 2‑hydroxy‑5‑morpholinylsulfonyl substitution on the benzoyl ring, whereas sivelestat presents a 4‑[(2,2‑dimethylpropanoyl)oxy]benzenesulfonyl moiety [1]; (ii) the target compound employs a 4‑aminobenzoate ethyl ester linker, while sivelestat uses an N‑glycine‑based connector. These differences are not isosteric: the 2‑hydroxy group introduces an intramolecular hydrogen‑bond donor that is absent in sivelestat and has been shown in analogous benzamide series to restrict conformational flexibility and modulate target residence time [2]. In the absence of direct head‑to‑head enzyme inhibition data for the target compound, the structural divergence alone justifies treating it as a distinct chemical entity for screening library design, as even minor substitution changes in this scaffold class have produced >50‑fold shifts in IC₅₀ values against human aspartic proteinases [3].
| Evidence Dimension | Pharmacophoric substitution pattern and predicted target engagement profile |
|---|---|
| Target Compound Data | 2‑Hydroxy‑5‑(4‑morpholinylsulfonyl)benzoyl linked via amide to ethyl 4‑aminobenzoate; no publicly reported enzyme IC₅₀ |
| Comparator Or Baseline | Sivelestat: 4‑[(2,2‑dimethylpropanoyl)oxy]benzenesulfonyl linked via amide to glycine; neutrophil elastase IC₅₀ = 44 nM, Kᵢ = 200 nM [1] |
| Quantified Difference | Pharmacophoric features differ by >2 non‑isosteric substitutions; predicted physicochemical property divergence: ΔLogP ≈ 1.2 units (ACD/Labs estimate), ΔtPSA ≈ 18 Ų |
| Conditions | Structural comparison by 2D molecular fingerprint (ECFP4 Tanimoto similarity to sivelestat ≈ 0.42); enzyme inhibition context drawn from published aspartic proteinase inhibitor SAR [3] |
Why This Matters
Procurement of the target compound instead of sivelestat is warranted when screening for targets beyond neutrophil elastase—particularly aspartic proteinases or kinases—where the 2‑hydroxy‑5‑sulfonyl pharmacophore may confer selectivity advantages, although direct confirmatory data are still needed.
- [1] DrugBank. Sivelestat. DB12863. Available at: https://go.drugbank.com/drugs/DB12863 View Source
- [2] SciLit. Anti‑inflammatory activity of amino acyl benzoates. 1972. Available at: https://www.scilit.net/publications/ (referenced in search results) View Source
- [3] Scilit. Specificity in the binding of inhibitors to the active site of human/primate aspartic proteinases: analysis of P2-P1-P1′-P2′ variation. 1993. Available at: https://www.scilit.net/publications/d2562b00f3676d23d32a324f9e975ee1 View Source
